molecular formula C7H5FN4 B3340281 1-(2-Fluorophenyl)tetrazole CAS No. 357158-11-3

1-(2-Fluorophenyl)tetrazole

Cat. No. B3340281
CAS RN: 357158-11-3
M. Wt: 164.14 g/mol
InChI Key: MFUBMUIURXSVRK-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)tetrazole is a chemical compound with the molecular formula C7H5FN4 . It is a derivative of tetrazole, a class of heterocycles that are very important to medicinal chemistry and drug design .


Synthesis Analysis

The synthesis of 1-(2-Fluorophenyl)tetrazole involves multicomponent reactions . The 1-(2-fluorophenyl)-1,4-dihydro-5H-tetrazole-5-thione used in the work was obtained and described in a study .


Molecular Structure Analysis

In the crystal of the title compound, the molecules are non-planar, with a dihedral angle formed by least-squares planes of tetrazole and benzene rings of 59.94 (8) ° . The crystal packing is formed by N—H…S hydrogen bonds, which link the molecules into centrosymmetric dimers with an R²2 (8) ring motif .


Chemical Reactions Analysis

Tetrazoles, including 1-(2-Fluorophenyl)tetrazole, can be synthesized via multicomponent reactions . They are a prime class of heterocycles, very important to medicinal chemistry and drug design .


Physical And Chemical Properties Analysis

Tetrazoles, including 1-(2-Fluorophenyl)tetrazole, are twice unsaturated five-membered ring aromatic heterocycles, consisting of one carbon and four nitrogen atoms . They have the highest number of nitrogen atoms among the stable heterocycles .

Scientific Research Applications

Medicinal Chemistry

Tetrazoles, including 1-(2-Fluorophenyl)tetrazole, have a wide range of medicinal activity and potential role in biosciences . They exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular and antihyperlipidemic activities .

Drug Discovery

Tetrazoles are one of the most influential and stable five-membered heterocyclic compounds because they possess interesting applications in pharmaceuticals . They are stated to be a very significant structural unit by the World Health Organization (WHO) and U.S. FDA and it is effectively used for the strategy of drugs of the twenty-first century .

Antifungal Drugs

In the past few years, a significant number of publications have appeared on the development of antifungal drugs involving the tetrazole ring . Among these drugs, it is necessary to highlight oteseconazole and quilseconazole, two structurally similar compounds that are at the stage of clinical trials .

Agriculture

Tetrazoles also have applications in agriculture . They can be used in the development of new pesticides and herbicides, contributing to the protection of crops and increasing agricultural productivity .

Photography

Tetrazoles have found use in the field of photography . They can be used in the development of photographic materials, contributing to the advancement of photographic technology .

Components of Explosives

Tetrazoles are also used as components of explosives . Their high nitrogen content and stability make them suitable for use in the development of high-energy materials .

Antileishmaniasis Properties

The derivatives of 1-(2-Fluorophenyl)tetrazole have been studied for their antileishmaniasis properties against Leishmania amazonensis Promastigotes and Leishmania Braziliensis .

Material Chemistry

Scientists and researchers are currently interested in the astonishing chemistry of tetrazoles due to their diverse biological applications, predominantly in the area of material and medicinal chemistry .

Mechanism of Action

Target of Action

1-(2-Fluorophenyl)tetrazole, like other tetrazole derivatives, is known to interact with various biological targets. Tetrazole derivatives have been reported to inhibit the fungal enzyme cytochrome P450 , suggesting that 1-(2-Fluorophenyl)tetrazole may also interact with similar targets.

Mode of Action

It’s worth noting that tetrazole derivatives, such as oteseconazole and quilseconazole, have been reported to inhibit the fungal enzyme cytochrome p450 . This inhibition is believed to have a positive effect on their toxicity in comparison with known fungicidal preparations of the azole class .

Biochemical Pathways

Given the reported inhibition of cytochrome p450 by other tetrazole derivatives , it’s plausible that 1-(2-Fluorophenyl)tetrazole may also affect pathways involving this enzyme. Cytochrome P450 plays a crucial role in the metabolism of drugs and other xenobiotics, and its inhibition can lead to significant changes in the pharmacokinetics and pharmacodynamics of various substances.

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry , suggesting that 1-(2-Fluorophenyl)tetrazole may also exhibit similar properties.

Result of Action

Given the reported inhibition of cytochrome p450 by other tetrazole derivatives , it’s plausible that 1-(2-Fluorophenyl)tetrazole may also exert its effects through similar mechanisms.

Action Environment

It’s worth noting that the tetrazole ring is considered a biomimic of the carboxylic acid functional group , suggesting that 1-(2-Fluorophenyl)tetrazole may exhibit similar environmental interactions.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

There is a need for research and development of new antimicrobials, including tetrazole-containing biologically active compounds . The prospects for the development of new biologically active substances containing a tetrazolyl pharmacophore are being analyzed .

properties

IUPAC Name

1-(2-fluorophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN4/c8-6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUBMUIURXSVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=NN=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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